Cas no 80992-93-4 ((E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one)

(E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one structure
80992-93-4 structure
상품 이름:(E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one
CAS 번호:80992-93-4
MF:C11H9F3O
메가와트:214.183773756027
MDL:MFCD00052848
CID:725957
PubChem ID:5708853

(E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one 화학적 및 물리적 성질

이름 및 식별자

    • 3-Buten-2-one,4-[4-(trifluoromethyl)phenyl]-
    • (Z)-4-(4-(Trifluoromethyl)phenyl)but-3-en-2-one
    • 1-[4-(TRIFLUOROMETHYL)PHENYL]BUT-1-EN-3-ONE
    • (3Z)-4-[4-(Trifluoromethyl)phenyl]-3-buten-2-one
    • 1-[4-(Trifluoromethyl)phenyl]-1-buten-3-one
    • 4-[4-(Trifluoromethyl)phenyl]-3-buten-2-one
    • 4-[4-(trifluoromethyl)phenyl]but-3-en-2-one
    • 4-trifluoromethylbenzalacetone
    • 4-trifluoromethylbenzylidene-acetone
    • p-Trifluoromethylbenzalacetone
    • Z)-4(4-Trifluoromethylphenyl)-but-3-en-2-one
    • 4-[4-(Trifluoromethyl)phenyl]-3-buten-2-one (ACI)
    • PS-6438
    • D76311
    • (E)-4-[4-(trifluoromethyl)phenyl]but-3-en-2-one
    • (3E)-4-[4-(trifluoromethyl)phenyl]but-3-en-2-one
    • 80992-93-4
    • CHEMBL74630
    • DTXSID70876673
    • 3-Buten-2-one,4-(4-CF3-phenyl)-
    • (E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one
    • 115665-92-4
    • 3-Buten-2-one, 4-[4-(trifluoromethyl)phenyl]-, (3E)-
    • 3-Buten-2-one, 4-[4-(trifluoromethyl)phenyl]-
    • 4-(4-(Trifluoromethyl)phenyl)but-3-en-2-one
    • (E)-4-(4-(trifluoromethyl)phenyl)but-3-en-2-one
    • SCHEMBL1405020
    • MFCD00052848
    • AKOS025310002
    • (E)-4-(4-trifluoromethylphenyl)but-3-en-2-one
    • CS-0142131
    • EN300-7411432
    • Z2315587077
    • AKOS009159474
    • (3E)-4-[4-(trifluoromethyl)phenyl]-3-buten-2-one
    • MDL: MFCD00052848
    • 인치: 1S/C11H9F3O/c1-8(15)2-3-9-4-6-10(7-5-9)11(12,13)14/h2-7H,1H3
    • InChIKey: PHVQEHOBDSECPV-UHFFFAOYSA-N
    • 미소: O=C(C)C=CC1C=CC(C(F)(F)F)=CC=1

계산된 속성

  • 정밀분자량: 214.06100
  • 동위원소 질량: 214.061
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 15
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 247
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 1
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 토폴로지 분자 극성 표면적: 17.1
  • 상호 변형 이기종 수량: 2
  • 소수점 매개변수 계산 참조값(XlogP): 3

실험적 성질

  • 색과 성상: 자신이 없다
  • 밀도: 1.206
  • 비등점: 263 ºC
  • 플래시 포인트: 120 ºC
  • 굴절률: 1.495
  • PSA: 17.07000
  • LogP: 3.30760
  • 용해성: 미확정

(E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one 보안 정보

(E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one 세관 데이터

  • 세관 번호:2914700090
  • 세관 데이터:

    중국 세관 번호:

    2914700090

    개요:

    2914700090 기타 케톤과 퀴논의 할로겐화 \ 유황화 파생물 (질화 및 아질화 파생물 포함).부가가치세: 17.0% 환급률: 9.0% 감독관리조건: 최혜국대우관세 없음: 5.5% 일반관세: 30.0%

    신고 요소:

    제품명, 성분함량, 용도, 아세톤 신고포장

    요약:

    HS: 2914700090 케톤과 퀴논의 할로겐, 유황화, 질화 또는 아질화 파생물, 기타 산소 기능 여부에 관계없이 세금 환급율: 9.0% 규제 조건: 부가가치세 없음: 17.0% 최혜국 대우 관세: 5.5% 일반 관세: 30.0%

(E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1212771-1g
4-(4-(Trifluoromethyl)phenyl)but-3-en-2-one
80992-93-4 98%
1g
¥453.00 2024-07-28
TRC
T900108-100mg
(E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one
80992-93-4
100mg
$ 80.00 2022-06-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1212771-100mg
4-(4-(Trifluoromethyl)phenyl)but-3-en-2-one
80992-93-4 98%
100mg
¥97.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1212771-250mg
4-(4-(Trifluoromethyl)phenyl)but-3-en-2-one
80992-93-4 98%
250mg
¥156.00 2024-07-28
eNovation Chemicals LLC
Y1238043-10g
3-Buten-2-one, 4-[4-(trifluoromethyl)phenyl]-
80992-93-4 98%
10g
$350 2023-05-17
Alichem
A019108187-5g
4-(4-(Trifluoromethyl)phenyl)but-3-en-2-one
80992-93-4 95%
5g
$487.92 2023-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
003755-250mg
1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one
80992-93-4
250mg
389.0CNY 2021-07-10
Apollo Scientific
PC1921-5g
4-[4-(Trifluoromethyl)phenyl]but-3-en-2-one
80992-93-4 97%
5g
£213.00 2023-04-19
Key Organics Ltd
PS-6438-5MG
1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one
80992-93-4 >90%
5mg
£46.00 2025-02-09
Key Organics Ltd
PS-6438-100MG
1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one
80992-93-4 >90%
100mg
£146.00 2025-02-09

(E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one 합성 방법

합성 방법 1

반응 조건
1.1 Solvents: Tetrahydrofuran ;  rt; 12 h, rt
참조
Cyclohexane 1,3-diones and their inhibition of mutant SOD1-dependent protein aggregation and toxicity in PC12 cells
Zhang, Wei; et al, Bioorganic & Medicinal Chemistry, 2012, 20(2), 1029-1045

합성 방법 2

반응 조건
1.1 Reagents: Oxygen Catalysts: Palladium trifluoroacetate ,  4,5-Diazafluoren-9-one Solvents: Dimethyl sulfoxide ;  48 h, 1 atm, 100 °C
참조
Direct aerobic α,β-dehydrogenation of aldehydes and ketones with a Pd(TFA)2/4,5-diazafluorenone catalyst
Diao, Tianning; et al, Chemical Science, 2012, 3(3), 887-891

합성 방법 3

반응 조건
1.1 Reagents: 4-Methylmorpholine Solvents: Dichloromethane ;  16 h, rt
2.1 Catalysts: 2,2′-Bipyridine ,  Palladium diacetate Solvents: Water ;  12 h, 100 °C
참조
Diastereoselective synthesis of β-amino ketone and acid derivatives by palladium-catalyzed conjugate addition
Zhi, Wubin; et al, Tetrahedron Letters, 2018, 59(28), 2736-2740

합성 방법 4

반응 조건
1.1 Catalysts: L-Lysine Solvents: 4-Cyanobenzaldehyde ;  20 h, 50 °C
참조
The effect of the distance between acidic site and basic site immobilized on mesoporous solid on the activity in catalyzing aldol condensation
Yu, Xiaofang; et al, Journal of Solid State Chemistry, 2011, 184(2), 289-295

합성 방법 5

반응 조건
1.1 Catalysts: Triacylglycerol lipase Solvents: Glycerol ,  Choline chloride ,  Water ;  24 h, 60 °C
참조
Application of Deep Eutectic Solvents in Promiscuous Lipase-Catalysed Aldol Reactions
Gonzalez-Martinez, Daniel; et al, European Journal of Organic Chemistry, 2016, 2016(8), 1513-1519

합성 방법 6

반응 조건
1.1 Solvents: Diethyl ether ,  Tetrahydrofuran ;  rt; 4 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Trifluoroacetic acid ,  Oxygen Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ,  Water ;  8 h, 70 °C
참조
Wacker-Type Oxidation and Dehydrogenation of Terminal Olefins Using Molecular Oxygen as the Sole Oxidant without Adding Ligand
Wang, Yu-Fei; et al, Organic Letters, 2014, 16(6), 1610-1613

합성 방법 7

반응 조건
1.1 Catalysts: 2,2′-Bipyridine ,  Palladium diacetate Solvents: Water ;  12 h, 100 °C
참조
Diastereoselective synthesis of β-amino ketone and acid derivatives by palladium-catalyzed conjugate addition
Zhi, Wubin; et al, Tetrahedron Letters, 2018, 59(28), 2736-2740

합성 방법 8

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt
참조
Synthesis and neuroprotective evaluation of (E)-3,4-dihydroxystyryl p-substituted-phenethyl ketone derivatives against inflammatory and oxidative injury
Cheng, Can; et al, Medicinal Chemistry Research, 2016, 25(8), 1678-1685

합성 방법 9

반응 조건
1.1 Reagents: Sulfuric acid Solvents: Water ;  40 min, 0 °C; 4 h, 2 - 10 °C
2.1 Reagents: 4-Methylmorpholine Solvents: Dichloromethane ;  16 h, rt
3.1 Catalysts: 2,2′-Bipyridine ,  Palladium diacetate Solvents: Water ;  12 h, 100 °C
참조
Diastereoselective synthesis of β-amino ketone and acid derivatives by palladium-catalyzed conjugate addition
Zhi, Wubin; et al, Tetrahedron Letters, 2018, 59(28), 2736-2740

합성 방법 10

반응 조건
1.1 Reagents: Sulfuric acid Solvents: Water ;  40 min, 0 °C; 4 h, 2 - 10 °C
1.2 Reagents: 4-Methylmorpholine Solvents: Dichloromethane ;  16 h, rt
2.1 Catalysts: 2,2′-Bipyridine ,  Palladium diacetate Solvents: Water ;  12 h, 100 °C
참조
Diastereoselective synthesis of β-amino ketone and acid derivatives by palladium-catalyzed conjugate addition
Zhi, Wubin; et al, Tetrahedron Letters, 2018, 59(28), 2736-2740

합성 방법 11

반응 조건
1.1 Reagents: Calcium carbonate Catalysts: Palladium diacetate Solvents: Methanol ;  10 - 30 min, rt
참조
RhIII-Catalyzed Synthesis of Highly Substituted 2-Pyridones using Fluorinated Diazomalonate
Das, Debapratim; et al, Chemistry - An Asian Journal, 2020, 15(3), 360-364

합성 방법 12

반응 조건
1.1 Reagents: Trifluoroacetic acid ,  Oxygen Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ,  Water ;  8 h, 70 °C
참조
Wacker-Type Oxidation and Dehydrogenation of Terminal Olefins Using Molecular Oxygen as the Sole Oxidant without Adding Ligand
Wang, Yu-Fei; et al, Organic Letters, 2014, 16(6), 1610-1613

합성 방법 13

반응 조건
1.1 Reagents: Sodium nitrite ,  Tetrafluoroboric acid Solvents: Water ;  rt → 0 °C; 0 °C; 1 h, 0 °C
2.1 Reagents: Calcium carbonate Catalysts: Palladium diacetate Solvents: Methanol ;  10 - 30 min, rt
참조
RhIII-Catalyzed Synthesis of Highly Substituted 2-Pyridones using Fluorinated Diazomalonate
Das, Debapratim; et al, Chemistry - An Asian Journal, 2020, 15(3), 360-364

합성 방법 14

반응 조건
1.1 Reagents: Trifluoroacetic acid Catalysts: (αS,11bR)-3,5-Dihydro-α-phenyl-4H-dinaphth[2,1-c:1′,2′-e]azepine-4-ethanamine ;  32 - 41 h, rt
참조
Facile preparation of optically pure diamines and their applications in asymmetric aldol reactions
Liu, Quan-Zhong; et al, Tetrahedron Letters, 2008, 49(52), 7434-7437

(E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one Raw materials

(E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:80992-93-4)(E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one
A840016
순결:99%/99%
재다:5g/10g
가격 ($):232.0/333.0